molecular formula C20H13ClF3NO B448511 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B448511
M. Wt: 375.8g/mol
InChI Key: RRIJKNJWTRADFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a biphenyl-4-carboxamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with biphenyl-4-carboxylic acid. The reaction is carried out under specific conditions, often involving the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H13ClF3NO

Molecular Weight

375.8g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C20H13ClF3NO/c21-17-11-10-16(20(22,23)24)12-18(17)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)

InChI Key

RRIJKNJWTRADFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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